molecular formula C9H7N7O5 B12465885 2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide

2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B12465885
M. Wt: 293.20 g/mol
InChI Key: IOQZTLHKRCMZHC-UHFFFAOYSA-N
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Description

2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features both nitro and triazole functional groups

Preparation Methods

The synthesis of 2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7N7O5

Molecular Weight

293.20 g/mol

IUPAC Name

2-amino-3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H7N7O5/c10-8-6(9(17)13-14-3-11-12-4-14)1-5(15(18)19)2-7(8)16(20)21/h1-4H,10H2,(H,13,17)

InChI Key

IOQZTLHKRCMZHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN2C=NN=C2)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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